An In-Depth Technical Guide to 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde: Synthesis, Properties, and Applications
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth analysis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde, a key trifunctional intermediate. The strategic placement of chloro, methyl, propyl, and carbaldehyde groups on the pyrazole ring offers a versatile platform for synthetic diversification. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, core chemical properties, and extensive applications. We will delve into the mechanistic underpinnings of its synthesis, primarily via the Vilsmeier-Haack reaction, and explore the reactivity of its functional groups, which serve as handles for constructing complex molecular architectures for pharmaceutical and agrochemical applications.[3][4]
Compound Identification and Core Properties
While a specific CAS Registry Number for 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is not publicly cataloged, its molecular structure and properties can be confidently extrapolated from closely related analogs and established chemical principles. For reference, the related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has the CAS number 947-95-5.[5][6] The target compound's identity is defined by its unique combination of substituents, which dictates its chemical behavior and synthetic potential.
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde |
| Molecular Formula | C8H11ClN2O |
| Molecular Weight | 186.64 g/mol |
| General Class | Substituted Pyrazole Carbaldehyde |
Physicochemical Properties (Predicted)
-
Appearance: Expected to be a light yellow or off-white solid, consistent with analogous pyrazole carbaldehydes.[3]
-
Solubility: Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO, with limited solubility in water.
-
Stability: Stable under standard laboratory conditions, though should be stored in a cool, dry place away from strong oxidizing agents.[3]
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction
The paramount method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction is a robust and highly regioselective process for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. The synthesis of the target compound would proceed from its precursor, 4-Chloro-3-methyl-1-propyl-1H-pyrazole.
The Vilsmeier Reagent: The Electrophilic Engine
The reaction's electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from a mixture of a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[8] This preparatory step is exothermic and must be conducted under anhydrous conditions at reduced temperatures (0-5 °C) to prevent decomposition of the highly reactive reagent.
Reaction Mechanism: Electrophilic Aromatic Substitution
The formylation occurs via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product. The regioselectivity is dictated by the electronic properties of the pyrazole ring, with formylation typically occurring at the C4 position.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure adapted from established methods for the Vilsmeier-Haack formylation of substituted pyrazoles.[7][9] Optimization for specific substrates is crucial for achieving high yields.
Materials:
-
4-Chloro-3-methyl-1-propyl-1H-pyrazole (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add POCl₃ dropwise with vigorous stirring, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Formylation: Dissolve the starting pyrazole in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by pouring it over crushed ice. Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by column chromatography on silica gel.
The Synthetic Utility and Applications
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde is not typically an end-product but rather a versatile synthetic hub. Its two reactive sites—the aldehyde and the C4-chloro group—allow for a wide array of subsequent chemical transformations.
Reactions at the Aldehyde Group
The carbaldehyde functionality is a gateway to numerous chemical structures:
-
Condensation Reactions: It readily undergoes Knoevenagel condensation and similar reactions with active methylene compounds to form α,β-unsaturated systems.[10]
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction yields substituted aminomethyl-pyrazoles.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.[8][11]
-
Schiff Base Formation: Condensation with primary amines or hydrazines forms imines (Schiff bases) and hydrazones, respectively, which are themselves important pharmacophores.[12]
Reactions Involving the Chloro Group
The chloro substituent is an excellent leaving group, particularly in nucleophilic aromatic substitution reactions, and a key participant in cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce a wide range of substituents at the C4 position.
-
Cross-Coupling Reactions: It serves as a handle for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions, enabling the formation of C-C bonds and the introduction of aryl, vinyl, or alkynyl groups.
Relevance in Drug Discovery and Agrochemicals
The pyrazole scaffold is a key component in numerous FDA-approved drugs and advanced agrochemicals.[13] Derivatives of pyrazole carbaldehydes are precursors to compounds with a wide spectrum of biological activities, including:
-
Anti-inflammatory and Analgesic Agents: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) have been developed.[2][4]
-
Anticancer Agents: The pyrazole ring is found in various kinase inhibitors used in oncology.[14]
-
Antimicrobial and Antifungal Agents: Functionalized pyrazoles exhibit potent activity against a range of bacterial and fungal strains.[1][15]
-
Herbicides and Insecticides: The unique chemical properties of pyrazoles have been harnessed to create effective crop protection agents.[8]
Safety and Handling
As with all laboratory chemicals, 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde and its synthetic precursors should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The reagents for its synthesis, particularly phosphorus oxychloride, are highly corrosive and react violently with water.[16] A comprehensive review of the Safety Data Sheet (SDS) for all related compounds is essential before commencing any experimental work.
Conclusion
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde represents a highly valuable and versatile intermediate in modern organic synthesis. Its efficient preparation via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for the development of diverse chemical libraries. For researchers in drug discovery and agrochemical science, this compound serves as a critical building block for accessing novel molecular entities with significant biological potential. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full synthetic utility.
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